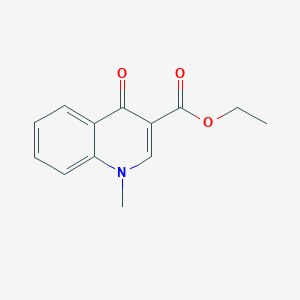

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSZQRCUSJNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364172 | |

| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23789-85-7 | |

| Record name | Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23789-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction

This compound is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinolone derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this core molecule is fundamental for its development in any of these applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the implications of these properties for research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both biological and chemical systems.

Molecular Structure

Solubility Profile of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility, are fundamental parameters that govern its behavior from synthesis and purification to formulation and bioavailability. Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a member of the quinolone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Grounded in the analysis of structurally similar compounds and established physicochemical principles, this document offers a predictive framework for solvent selection. Furthermore, it details the authoritative "gold standard" experimental protocol—the isothermal shake-flask method—for the precise, empirical determination of thermodynamic solubility, ensuring researchers can validate these predictions and generate reliable data for drug development pipelines.

Introduction: The Quinolone Scaffold and the Imperative of Solubility

The Quinolone Scaffold in Medicinal Chemistry

The 4-quinolone core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably the quinolone antibiotics.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2] this compound, with its N-methyl substitution and ethyl ester moiety, represents a specific derivative whose utility in synthesis and potential biological activity is intrinsically linked to its solubility characteristics.

Physicochemical Profile of the Target Compound

The structure of this compound features a bicyclic aromatic system, a ketone, a tertiary amine within the ring, and an ethyl ester group. These features create a molecule of moderate polarity.[3] The N-methyl group, compared to its N-H parent compound, eliminates the possibility of acting as a hydrogen bond donor at that position, which can subtly alter its interaction with protic versus aprotic solvents. The ethyl ester group provides a site for hydrogen bond acceptance and contributes to its solubility in moderately polar environments.

The Critical Role of Solubility in Drug Development

Determining the solubility of an API is a critical first step in the formulation development process.[4] Solubility data informs the selection of appropriate solvents for:

-

Synthesis and Purification: Choosing reaction media that can effectively dissolve reactants and facilitate product crystallization.

-

Formulation: Developing stable liquid formulations or identifying suitable solvent systems for creating solid dispersions to enhance bioavailability.[4][5]

-

Preclinical Screening: Preparing stock solutions, typically in solvents like dimethyl sulfoxide (DMSO), for in vitro biological assays.[6][7]

Failure to adequately characterize solubility can lead to significant delays and challenges in later stages of drug development.[8]

Theoretical Considerations for Solubility

The Principle of "Like Dissolves Like"

The primary guiding principle for solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The target compound's blend of aromatic, polar, and ester functional groups suggests it will not be readily soluble in purely nonpolar solvents (like hexane) or highly polar protic solvents (like water) but will exhibit favorable solubility in solvents of intermediate polarity.

Classification of Organic Solvents

To systematically predict and test solubility, organic solvents are often categorized based on their polarity and hydrogen bonding capabilities. A representative list of solvents and their properties is crucial for experimental design.[9]

-

Polar Aprotic Solvents: (e.g., DMSO, Dimethylformamide (DMF), Acetonitrile). These solvents possess polar bonds but lack acidic protons. They are effective at solvating polar molecules. Given that DMF is often used as a reaction solvent for the synthesis of N-methylated quinolones, high solubility is anticipated in this class.[10]

-

Polar Protic Solvents: (e.g., Ethanol, Methanol). These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Moderate solubility is expected.

-

Moderately Polar Solvents: (e.g., Ethyl Acetate, Dichloromethane). These solvents have intermediate polarity. Ethyl acetate is frequently used for the recrystallization of similar quinolone structures, suggesting that solubility is moderate and highly temperature-dependent.[10]

-

Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents have low polarity and primarily interact through van der Waals forces. Poor solubility is predicted in this class.

Experimental Methodology for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible methodology is essential. The thermodynamic or equilibrium solubility provides the most reliable measure of a compound's solubility at a given temperature.

The Gold Standard: Isothermal Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[6][11][12] The methodology is based on allowing an excess of the solid compound to equilibrate with the solvent over a defined period, resulting in a saturated solution. The concentration of the dissolved solute is then measured, typically after separating the solid phase.[12]

Step-by-Step Protocol for Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation is achievable.[6]

-

Equilibration: Place the vials in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), agitation is stopped to allow the undissolved solid to sediment.[12]

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, this is best accomplished using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Immediately dilute the filtered aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as HPLC.[6]

-

Confirmation of Equilibrium: Compare the concentration values obtained at different time points. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[12]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the isothermal shake-flask method, a self-validating system for generating trustworthy solubility data.

Caption: A flowchart of the isothermal shake-flask method.

Predicted Solubility Profile

While empirical determination is paramount, a predictive solubility profile based on available literature for analogous compounds provides a crucial starting point for experimental design. The data in Table 1 is synthesized from synthesis and purification reports of structurally related quinolones.[7][10]

Table 1: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethylformamide (DMF) | High | DMF is a common reaction solvent for the N-alkylation of quinolones, indicating high solubility of both the starting material and the product.[10] |

| Dimethyl Sulfoxide (DMSO) | High | A powerful, highly polar solvent commonly used to prepare stock solutions for biological screening. Structurally similar compounds are soluble in DMSO.[7] | |

| Acetonitrile | Moderate | Used as a solvent in the synthesis of related quinolone carboxylic acids, suggesting moderate solubility.[13] | |

| Polar Protic | Ethanol | Moderate | Often used as a recrystallization solvent, implying solubility is moderate at room temperature and increases significantly with heat. Structurally similar compounds are soluble in ethanol.[7] |

| Methanol | Moderate | Similar to ethanol, expected to be a suitable solvent, particularly for purification steps. | |

| Moderately Polar | Ethyl Acetate | Low to Moderate | Frequently used as a trituration or recrystallization solvent, indicating that the compound is likely sparingly soluble at room temperature but more soluble when heated.[10] |

| Dichloromethane (DCM) | Low to Moderate | Used as an extraction solvent in related syntheses, suggesting it can dissolve the compound to a useful extent.[10] | |

| Nonpolar | Toluene | Poor | The compound's polarity is too high for significant solubility in nonpolar aromatic solvents. |

| Hexane | Poor / Insoluble | The significant difference in polarity makes solubility highly unlikely. |

Practical Implications for Researchers

Solvent Selection for Synthesis and Purification

Based on the predicted profile, DMF is an excellent choice for a reaction solvent. For purification, a mixed-solvent recrystallization approach would be highly effective. For example, dissolving the crude product in a minimal amount of a "good" solvent where it is highly soluble (like DCM or hot ethanol) followed by the slow addition of a "poor" solvent where it is insoluble (like hexane) is a standard and effective technique.

Considerations for Formulation and Biological Screening

For in vitro screening, DMSO is the solvent of choice for creating high-concentration stock solutions.[8] For potential topical formulations, glycols (such as propylene glycol) or ethanol could be considered as primary solvents or co-solvents to achieve the desired concentration.[4]

Conclusion

This guide establishes a robust predictive framework for the solubility of this compound in common organic solvents. The analysis, derived from the behavior of structurally analogous compounds, suggests high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in polar protic solvents like ethanol, and poor solubility in nonpolar solvents like hexane. While these predictions offer valuable guidance for initial experimental design, they are not a substitute for empirical data. The provided step-by-step isothermal shake-flask protocol, coupled with HPLC analysis, represents the authoritative standard for generating the precise, reliable thermodynamic solubility data required for advancing a compound through the drug development process.

References

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Buy ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 103914-72-3 [smolecule.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. chembk.com [chembk.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. prepchem.com [prepchem.com]

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate mechanism of action

**An In-depth Technical Guide to the

Mechanistic Profile of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate**

This document provides a comprehensive technical overview of the hypothesized mechanism of action for this compound. Synthesizing data from the broader quinolone class, this guide offers insights for researchers, scientists, and drug development professionals.

Introduction

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its extensive therapeutic applications.[1] Since the discovery of nalidixic acid, this chemical framework has been elaborated upon to produce a multitude of derivatives with a wide array of biological activities.[2][3] These compounds are primarily recognized for their potent antibacterial effects, but have also shown promise as anticancer, antiviral, and anti-inflammatory agents.[2][4] this compound, the subject of this guide, is a distinct derivative within this class. While specific extensive research on this particular molecule is not widely available in public literature, its structural features allow for a well-grounded hypothesis of its mechanism of action based on established structure-activity relationships within the quinolone family.[5][6]

This guide will explore the probable molecular targets and cellular effects of this compound, drawing parallels from extensively studied analogs. Furthermore, it will provide detailed, field-proven experimental protocols to enable the systematic investigation and validation of its hypothesized biological activities.

Hypothesized Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The quintessential mechanism of action for 4-quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.[2]

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication and for relieving torsional stress during transcription.[8]

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.[7]

The 4-quinolone core, featuring a carboxylic acid at position 3 and a carbonyl group at position 4, is believed to be the critical pharmacophore for binding to the DNA-topoisomerase complex.[9] It is hypothesized that this compound acts as a "poison" to these enzymes. Rather than inhibiting their catalytic activity directly, it is proposed to stabilize the transient covalent complex formed between the topoisomerase and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.[2]

The presence of the N-1 methyl group is a key structural feature. While a cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity, other alkyl substitutions can also confer significant activity.[6] The N-alkylation is crucial for the compound's interaction with the enzyme-DNA complex.

Visualizing the Proposed Antibacterial Mechanism

Caption: Proposed antibacterial mechanism of action.

Experimental Validation of Antibacterial Mechanism

To empirically validate the hypothesized antibacterial mechanism, a series of in vitro enzymatic assays are essential. The following protocols are standard methodologies in the field for assessing quinolone activity against bacterial topoisomerases.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA

-

5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 7 mM ATP, 25 mM DTT, 9 mM spermidine, 500 µg/mL bovine serum albumin)

-

This compound (test compound) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)

-

Agarose, TAE buffer, and ethidium bromide for gel electrophoresis

Procedure:

-

Prepare reaction mixtures (total volume of 30 µL) containing 1X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Pre-incubate the mixtures on ice for 10 minutes.

-

Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding 6 µL of Stop Solution/Loading Dye.

-

Resolve the DNA topoisomers on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the supercoiled and relaxed DNA bands to determine the IC₅₀ value.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.[4]

Materials:

-

S. aureus or E. coli Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)

-

Test compound in DMSO

-

Stop Solution/Loading Dye

-

Agarose, TAE buffer, and ethidium bromide

Procedure:

-

Set up reaction mixtures (20 µL) with 1X Assay Buffer, 200 ng of kDNA, and serial dilutions of the test compound.

-

Start the reaction by adding 1 unit of Topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with Stop Solution/Loading Dye.

-

Analyze the products by 1% agarose gel electrophoresis.

-

Stain and visualize the gel. Inhibition is observed as a decrease in decatenated minicircles and a retention of the high-molecular-weight kDNA network in the well.

-

Determine the IC₅₀ by quantifying the band intensities.

Data Presentation: Hypothetical Inhibition Data

| Target Enzyme | Assay Type | Organism | Hypothetical IC₅₀ (µM) |

| DNA Gyrase | Supercoiling | E. coli | 5 - 15 |

| Topoisomerase IV | Decatenation | S. aureus | 10 - 25 |

Potential Secondary Mechanism of Action: Inhibition of Mammalian Topoisomerase II

Several 4-quinolone derivatives have demonstrated cytotoxic activity against cancer cell lines, which is often attributed to the inhibition of human type II topoisomerases (Top2α and Top2β).[6] These enzymes are functionally homologous to their bacterial counterparts and are essential for managing DNA topology during replication and cell division in eukaryotes. Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties by targeting mammalian topoisomerase II.

Visualizing the Proposed Anticancer Mechanism

Caption: Hypothesized anticancer mechanism of action.

Experimental Validation of Anticancer Mechanism

Protocol 3: Mammalian Topoisomerase IIα Relaxation Assay

This assay determines the inhibitory effect of the compound on the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.[10]

Materials:

-

Human Topoisomerase IIα

-

Supercoiled pRYG or pBR322 DNA

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP)

-

Test compound in DMSO

-

Etoposide (positive control)

-

10% SDS solution

-

Proteinase K

-

Agarose, TBE buffer, and ethidium bromide

Procedure:

-

In a reaction tube, combine reaction buffer, 0.25 µg of supercoiled DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS.

-

Add proteinase K (to a final concentration of 50 µg/mL) and incubate for another 15 minutes at 37°C to digest the enzyme.

-

Add loading dye and analyze the DNA by 1% agarose gel electrophoresis.

-

Stain and visualize the gel. Inhibition is indicated by the persistence of the supercoiled DNA form.

-

Calculate the IC₅₀ value based on the densitometry of the DNA bands.

Exploratory Mechanism: Quorum Sensing Inhibition

In addition to direct bactericidal activity, some alkyl-4-quinolones are known to modulate bacterial communication, a process called quorum sensing (QS).[11] In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation.[12] The Pseudomonas quinolone signal (PQS) is a key molecule in this system.[12] Given the structural resemblance, this compound could potentially interfere with the PQS system, thereby acting as an anti-virulence agent.

Protocol 4: Quorum Sensing Inhibition Assay using a Reporter Strain

This assay utilizes a bacterial reporter strain that expresses a detectable signal (e.g., bioluminescence or β-galactosidase) under the control of a QS-regulated promoter.

Materials:

-

P. aeruginosa QS reporter strain (e.g., an lasR- or pqsA- based reporter)

-

Appropriate growth medium (e.g., LB broth)

-

Test compound in DMSO

-

96-well microtiter plates

-

Plate reader for measuring the reporter signal (luminometer or spectrophotometer)

Procedure:

-

Grow the reporter strain to the early exponential phase.

-

In a 96-well plate, add the bacterial culture, growth medium, and serial dilutions of the test compound.

-

Include appropriate controls (no compound, solvent control).

-

Incubate the plate with shaking at 37°C for a specified period.

-

Measure the optical density (OD₆₀₀) to assess bacterial growth.

-

Measure the reporter signal (e.g., luminescence).

-

Normalize the reporter signal to the bacterial growth (e.g., luminescence/OD₆₀₀).

-

A reduction in the normalized reporter signal without a significant effect on bacterial growth indicates QS inhibition.

Conclusion

While specific experimental data for this compound remains to be published, its chemical structure strongly suggests a mechanism of action consistent with the broader 4-quinolone class. The primary proposed mechanism is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects. Additionally, there is a plausible secondary mechanism involving the inhibition of mammalian topoisomerase II, which warrants investigation for potential anticancer applications. Finally, its structural similarity to endogenous quorum sensing molecules suggests a potential role as an anti-virulence agent. The detailed experimental protocols provided in this guide offer a robust framework for the systematic elucidation of the precise mechanistic details of this compound, paving the way for its potential development as a therapeutic agent.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Biological Activity of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Core Quinolone Scaffold

The quinolone scaffold represents a cornerstone in the development of potent therapeutic agents, most notably as broad-spectrum antibiotics.[1][2][3] This guide delves into the anticipated biological activities of a specific, yet foundational member of this class: Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. While extensive research has focused on more complex, often fluorinated, derivatives, understanding the biological potential of this core structure is paramount for the rational design of novel therapeutics.[1][4] As Senior Application Scientists, our goal is to provide a predictive and practical framework for investigating this compound, grounded in the well-established principles of quinolone pharmacology and medicinal chemistry. We will explore its likely mechanisms of action, propose robust experimental protocols for its evaluation, and offer insights into its potential therapeutic applications.

The Chemical Identity and Synthesis of this compound

This compound is a synthetic heterocyclic compound featuring the characteristic 4-oxo-1,4-dihydroquinoline core.[5] The presence of a methyl group at the N-1 position and an ethyl carboxylate group at the C-3 position are key structural features that influence its physicochemical properties and biological interactions.

Synthesis Pathway: The synthesis of this compound and its analogs typically involves the cyclization of an appropriate aniline precursor with a malonic acid derivative, followed by N-alkylation. A general synthetic route is outlined below:

Caption: General synthesis of this compound.

A common laboratory-scale synthesis involves the reaction of ethyl 4-hydroxyquinoline-3-carboxylate with iodomethane in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide.[6]

Predicted Biological Activity: An Antibacterial Focus

The primary and most extensively studied biological activity of the quinolone class is its antibacterial effect.[1][7] It is highly probable that this compound will exhibit activity against a range of bacteria, particularly Gram-negative species.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][8][9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[10]

-

DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication.[4]

-

Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating newly replicated daughter chromosomes.[4][9]

The proposed mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[4] This complex stabilizes the transient double-stranded breaks generated by the enzymes, preventing DNA re-ligation and leading to the accumulation of lethal DNA damage.[8][10]

Caption: Proposed antibacterial mechanism of action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and reproducible technique.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (e.g., Escherichia coli, Staphylococcus aureus) adjusted to 0.5 McFarland standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Sterility control (compound in broth, no bacteria)

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound (at a concentration of 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculation:

-

Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

-

Well 11 serves as the growth control (bacteria, no compound).

-

Add 50 µL of sterile broth to well 12 to serve as the sterility control.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Caption: Workflow for MIC determination via broth microdilution.

Emerging Potential: Anticancer Activity

There is growing interest in the anticancer properties of quinolone derivatives.[11] The structural similarity between bacterial topoisomerases and human topoisomerase II suggests a potential for cross-reactivity, which can be exploited for therapeutic gain.[11]

Putative Mechanism of Action: Inhibition of Human Topoisomerase II

Human topoisomerase II is a key enzyme in cancer chemotherapy, as it is essential for cell division.[11] Similar to the antibacterial mechanism, certain quinolones may act as "topoisomerase poisons" in cancer cells, stabilizing the enzyme-DNA cleavage complex and inducing apoptosis.[11] Voreloxin, a 4-oxoquinoline analogue, is an example of such a compound that has undergone clinical evaluation for its anticancer activity.[11]

Caption: Putative anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control and positive control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is limited, established SAR for the quinolone class allows for informed predictions:

| Structural Position | Group on Target Compound | General Role in Biological Activity |

| N-1 | Methyl (-CH3) | Influences potency and pharmacokinetics. Small alkyl groups are common.[12] |

| C-3 | Ethyl Carboxylate (-COOEt) | Essential for binding to the DNA gyrase/topoisomerase-DNA complex.[10] |

| C-4 | Oxo (=O) | Crucial for the interaction with the enzyme-DNA complex.[10] |

| C-6 | Hydrogen (-H) | The absence of a fluorine atom (as seen in fluoroquinolones) may reduce the spectrum of activity, particularly against Gram-positive bacteria.[1][4] |

| C-7 | Hydrogen (-H) | This position is often substituted with bulky groups (e.g., piperazine) to enhance potency, spectrum, and cell penetration. The lack of substitution here might limit its overall efficacy.[10][12] |

Concluding Remarks and Future Directions

This compound represents a foundational structure within the pharmacologically significant quinolone family. Based on extensive data from its analogs, it is predicted to possess antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, there is a plausible, albeit less certain, potential for anticancer activity via interaction with human topoisomerase II.

The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these predicted activities. Future research should focus on a comprehensive in vitro evaluation against a diverse panel of bacterial strains and cancer cell lines. Subsequent derivatization, particularly at the C-6 and C-7 positions, could lead to the development of novel compounds with enhanced potency and a broader therapeutic window, continuing the legacy of the quinolone scaffold in drug discovery.

References

- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibacterials | PDF [slideshare.net]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

Whitepaper: The Quinolone-3-Carboxylate Scaffold: A Privileged Framework for Targeting a New Generation of Therapeutic Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-quinolone-3-carboxylic acid motif represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Initially rising to prominence with the discovery of nalidixic acid and the subsequent development of highly successful fluoroquinolone antibiotics, its therapeutic potential was long defined by its potent inhibition of bacterial type II topoisomerases.[2][3] However, extensive research has revealed that this unique chemical framework is far from a one-trick pony. Structural modifications have unlocked a remarkable polypharmacology, enabling derivatives to engage a diverse array of eukaryotic targets with high affinity.[4][5] This guide moves beyond the classical antibacterial narrative to provide an in-depth exploration of the emerging therapeutic targets of quinolone-3-carboxylate derivatives in oncology, virology, metabolic disorders, and neurodegenerative diseases. We will dissect the mechanisms of action, present field-proven experimental protocols for target validation, and offer insights into the future of drug discovery with this remarkable scaffold.

Part 1: The Canonical Targets - A Foundation in Antibacterial Action

To appreciate the evolutionary leap of the quinolone scaffold, one must first understand its foundational mechanism of action. The antibacterial prowess of classic fluoroquinolones lies in their ability to hijack the function of two essential bacterial enzymes: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) .[3][6] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[7]

The quinolone's mechanism is subtle yet lethal. The drug does not bind to the enzyme alone but rather to the transient enzyme-DNA complex.[3] The core pharmacophore, specifically the 4-oxo group and the 3-carboxylic acid moiety, is essential for this interaction, often mediated by a magnesium ion bridge.[8][9] This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the enzyme from re-ligating the strands.[2][7] This leads to an accumulation of double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial cell death. For many Gram-negative bacteria, DNA gyrase is the primary target, while Topoisomerase IV is the main target in many Gram-positive bacteria.[2]

Figure 1: Mechanism of antibacterial action of quinolone derivatives.

Part 2: Beyond Bacteria - Engaging Eukaryotic Targets for Complex Diseases

The true versatility of the quinolone-3-carboxylate scaffold is revealed when structural modifications pivot its targeting capabilities towards eukaryotic proteins. By altering substituents at key positions (N-1, C-6, C-7, and C-8), medicinal chemists have transformed this antibacterial agent into a powerful platform for developing therapies against cancer, viral infections, and other complex human diseases.[1][10]

Oncology

The application of quinolone derivatives in cancer therapy is a rapidly expanding field, with several compounds demonstrating potent antiproliferative activity through diverse mechanisms.[4][11]

Primary Targets:

-

Eukaryotic Topoisomerase II (Topo II): Similar to their bacterial counterparts, human cells possess topoisomerases to manage DNA topology. Many quinolone derivatives function as "Topo II poisons," stabilizing the covalent enzyme-DNA cleavage complex and inducing DNA damage that preferentially affects rapidly dividing cancer cells.[4][12] This shared mechanism underscores the evolutionary link between prokaryotic and eukaryotic topoisomerases.[4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis is a critical process for tumor growth and metastasis. A novel series of quinolone-3-carboxamide derivatives has been designed to specifically inhibit the VEGFR-2 tyrosine kinase.[13] By blocking this receptor, these compounds prevent downstream signaling required for the proliferation and migration of endothelial cells, effectively starving the tumor of its blood supply. Derivative 10i from one study showed a potent VEGFR-2 inhibitory IC50 of 36 nM.[13]

Associated Mechanisms:

-

Induction of Apoptosis: Many anticancer quinolones, including those targeting Topo II and VEGFR-2, ultimately trigger programmed cell death. Treatment of HepG2 hepatocellular carcinoma cells with a potent VEGFR-2 inhibiting quinolone derivative led to a significant increase in both early (2.43%) and late (19.28%) apoptotic cell populations.[13]

-

Cell Cycle Arrest: These compounds can also halt the cell division cycle, preventing cancer cells from progressing through critical checkpoints. Ciprofloxacin derivatives have been shown to induce S/G2-phase arrest in prostate cancer cells and G2/M arrest in non-small cell lung cancer cells, often through the p53/p21 pathway.[10]

| Compound Class | Target | IC50 / Activity | Target Cancer | Citation |

| Quinolone-3-carboxamides | VEGFR-2 | 36 nM - 2.23 µM | Hepatocellular Carcinoma | [13] |

| Thiazoloquinolones | Topoisomerase II | Potent (specific values vary) | Various Tumor Models | [4] |

| Ciprofloxacin Derivatives | Topoisomerase I/II | IC50: 21.62 µM (OVCAR-3) | Ovarian, Lung Cancer | [10] |

| Quinolone-3-carboxylates | N/A (Apoptosis) | IC50: 0.33 µM (MCF-7) | Breast Cancer, Leukemia | [11] |

Table 1: Examples of anticancer activity of quinolone-3-carboxylate derivatives.

Virology

The unique ability of quinolones to interact with nucleic acid-protein complexes makes them ideal candidates for antiviral drug development.

-

HIV-1 Integrase (IN): This viral enzyme, which has no direct counterpart in human cells, is responsible for inserting the viral DNA into the host genome.[4] The quinolone derivative Elvitegravir is an FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI).[14] Its mechanism relies on chelating metal ions in the enzyme's active site, a function reminiscent of the interaction with bacterial topoisomerases.[4] This makes integrase a highly attractive and selective target.

-

Hepatitis C Virus (HCV) NS5B Polymerase: The replication of the HCV RNA genome is dependent on the viral NS5B RNA-dependent RNA polymerase. C-6 aryl substituted 4-quinolone-3-carboxylic acids have been identified as inhibitors of HCV replication, with some analogues showing activity in the low micromolar range.[15] While initial biochemical assays against NS5B were modest, the potent cellular activity suggests a potentially complex mechanism of action.[15]

-

SARS-CoV-2 Main Protease (Mpro): In the search for therapeutics against COVID-19, a screen identified a quinolone derivative as a hit against the SARS-CoV-2 main protease (Mpro).[16] Further optimization led to 2-aminoquinolone acid derivatives with potent antiviral activity (EC50 values in the range of 1.5–3.5 µM), highlighting the scaffold's adaptability to novel viral targets.[16]

Metabolic & Neurodegenerative Diseases

The therapeutic reach of quinolones extends to non-infectious, chronic diseases.

-

Protein Tyrosine Phosphatase 1B (PTP1B): As a key negative regulator of insulin and leptin signaling, PTP1B is a major target for treating type 2 diabetes and obesity.[17] A series of 4-quinolone-3-carboxylic acids were designed as phosphotyrosine mimetics. These compounds act as competitive inhibitors, binding to the PTP1B active site and enhancing insulin signaling in cellular models, demonstrating their potential as cell-permeable therapeutics for metabolic disorders.[17]

-

Neurodegenerative Targets: Quinolone derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[18] Mechanisms include the inhibition of acetylcholinesterase (AChE) , the enzyme that breaks down the neurotransmitter acetylcholine, and modulation of peripheral-type benzodiazepine receptors (PBRs) , which are upregulated in areas of neuroinflammation.[19]

Part 3: Methodologies for Target Validation & Compound Screening

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols are designed as self-validating systems for assessing the activity of novel quinolone-3-carboxylate derivatives against key eukaryotic targets.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: This is a foundational colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of adherent cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials & Reagents:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Sterile 96-well flat-bottom plates

-

Test quinolone derivatives dissolved in sterile DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

-

Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (medium + 0.5% DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Figure 2: Workflow for the MTT-based cytotoxicity assay.

Experimental Protocol 2: VEGFR-2 Kinase Inhibition Assay (HTRF)

Rationale: This protocol describes a robust, high-throughput biochemical assay to directly measure the inhibitory effect of compounds on VEGFR-2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials & Reagents:

-

Recombinant human VEGFR-2 enzyme

-

Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)

-

Test quinolone derivatives in DMSO

-

Sorafenib or another known VEGFR-2 inhibitor (positive control)

-

Low-volume 384-well plates (white)

-

HTRF-compatible microplate reader

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., 50 nL) of test compounds and controls (DMSO for 0% inhibition, Sorafenib for 100% inhibition) at various concentrations into the 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix of VEGFR-2 enzyme and the biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

-

Incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

-

Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a detection mix containing Eu-Ab and SA-XL665 in detection buffer.

-

Add 10 µL of the detection mix to each well to stop the kinase reaction.

-

Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

-

-

Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (from XL665) and 620 nm (from Europium).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The ratio is proportional to the amount of phosphorylated substrate. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value using non-linear regression.

Conclusion and Future Perspectives

The quinolone-3-carboxylate scaffold has successfully transitioned from a purely antibacterial framework to a master key capable of unlocking a diverse range of therapeutic targets. Its synthetic tractability allows for fine-tuning of its pharmacological properties, enabling the development of selective inhibitors for enzymes and receptors implicated in cancer, viral diseases, and metabolic disorders.[4][5]

The future of quinolone-based drug discovery lies in enhancing target selectivity and exploring novel chemical space. Key areas of focus will include:

-

Structure-Based Design: Leveraging high-resolution crystal structures of targets like PTP1B, HIV integrase, and various kinases to design derivatives with improved potency and selectivity, thereby minimizing off-target effects.[17]

-

Hybrid Molecules: Conjugating the quinolone scaffold with other pharmacophores to create hybrid molecules that can engage multiple targets simultaneously, a promising strategy for overcoming drug resistance in cancer and infectious diseases.

-

Targeting Protein-Protein Interactions: Moving beyond active site inhibition to design quinolone derivatives that can modulate protein-protein interactions, opening up new classes of previously "undruggable" targets.

As our understanding of disease biology deepens, the versatility of the quinolone-3-carboxylate core ensures it will remain a cornerstone of medicinal chemistry, offering hope for the development of new and effective treatments for some of humanity's most challenging diseases.

References

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. chim.it [chim.it]

- 6. benchchem.com [benchchem.com]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review [frontiersin.org]

- 13. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C-6 aryl substituted 4-quinolone-3-carboxylic acids as inhibitors of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Quinolone-3-carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Predictive Modeling Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the quinolone class of compounds. Recognizing the well-established role of quinolones as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, this document outlines a predictive modeling workflow.[1][2] We will explore the structure-activity relationships that underpin the therapeutic potential of quinolones and detail a step-by-step protocol for molecular docking studies against Staphylococcus aureus DNA gyrase.[3][4] Furthermore, this guide will cover the essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions necessary for evaluating the drug-likeness of this molecule. The methodologies described herein are designed to provide researchers with a robust, self-validating system for the preliminary assessment of novel quinolone derivatives in a cost-effective and time-efficient manner.

Introduction: The Quinolone Scaffold and the Promise of this compound

Quinolones are a major class of synthetic broad-spectrum antibiotics that have been instrumental in the treatment of bacterial infections since the discovery of nalidixic acid in the early 1960s.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] The core structure, a 4-oxo-1,4-dihydroquinoline moiety, has been the subject of extensive medicinal chemistry campaigns to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.[5][6]

This compound (CAS No: 23789-85-7) is a derivative of this important class.[7] While specific biological data for this compound is not widely published, its structural similarity to known active quinolones suggests a potential for antibacterial activity. In silico modeling provides a powerful first step in exploring this potential, allowing for the prediction of its interaction with bacterial targets and its pharmacokinetic profile before undertaking expensive and time-consuming wet-lab synthesis and testing.

This guide will use Staphylococcus aureus DNA gyrase as the primary target for our predictive modeling, given the prevalence of this pathogen and the known activity of quinolones against it.[3][4]

Foundational Principles: Structure-Activity Relationships in Quinolones

The efficacy of quinolone derivatives is heavily influenced by the substituents on the core ring structure. Understanding these structure-activity relationships (SAR) is crucial for interpreting in silico results and for the rational design of new, more potent analogues. Key positions for modification include:

-

N1-substitution: Small alkyl or cycloalkyl groups at this position are generally necessary for antibacterial activity.[3]

-

C3-carboxylic acid: This group is critical for binding to the target enzymes and is a hallmark of active quinolones.[1]

-

C6-fluorine substitution: The addition of a fluorine atom at this position, creating fluoroquinolones, significantly increases antibacterial potency.[3]

-

C7-substituents: Piperazine or other cyclic amine moieties at this position enhance the spectrum of activity, particularly against Gram-negative bacteria.

Our target molecule, this compound, possesses the key N1-methyl and C3-carboxylate ester groups. The in silico analysis will help to predict how these features contribute to its binding affinity for DNA gyrase.

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico evaluation of this compound.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In this context, we will dock our ligand (this compound) into the active site of our protein target (Staphylococcus aureus DNA gyrase).

-

Protein Preparation:

-

Obtain the crystal structure of Staphylococcus aureus DNA gyrase B (e.g., PDB ID: 4URM) from the Protein Data Bank.[4]

-

Using molecular modeling software such as AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Detect the rotatable bonds and save the ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the protein by creating a grid box that encompasses the active site residues. The grid parameters should be centered on the known binding site of quinolones. For PDB ID 4URM, the center grid box values could be set to x: 8.182, y: -1.187, and z: 61.448 with a grid spacing of 0.400 Å.[4]

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity (in kcal/mol) for each conformation.

-

-

Analysis of Results:

-

The conformation with the lowest binding energy is considered the most stable and likely binding pose.

-

Visualize the docked pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Diagram: Molecular Docking Workflow

Caption: Workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

While high binding affinity is desirable, a potential drug molecule must also possess favorable pharmacokinetic properties. ADMET prediction tools help to assess these properties in silico.

-

Access a Web-based Tool: Utilize a free and reliable web server such as SwissADME or ProTox-II.[3]

-

Input the Ligand Structure: Provide the SMILES string or upload the 3D structure of this compound.

-

Run the Prediction: Initiate the analysis. The server will calculate various physicochemical and pharmacokinetic properties.

-

Analyze the Output: Evaluate the following key parameters:

-

Lipinski's Rule of Five: This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. The parameters are:

-

Molecular weight ≤ 500 Da

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

-

Toxicity Prediction: Assess for potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.[3]

-

Pharmacokinetic Properties: Analyze parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Expected Outcomes and Interpretation

The in silico analysis will provide two key sets of data:

-

Molecular Docking Results: A predicted binding affinity (in kcal/mol) and a visual representation of the ligand's interaction with the active site of Staphylococcus aureus DNA gyrase. A lower binding energy suggests a stronger interaction.

-

ADMET Profile: A summary of the compound's drug-like properties and potential liabilities.

Table 1: Hypothetical In Silico Analysis Results

| Parameter | Predicted Value | Interpretation |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |

| Key Interactions | Hydrogen bond with ARG B:1122 | Similar interaction to known inhibitors[3] |

| ADMET Prediction | ||

| Molecular Weight | 231.25 g/mol | Complies with Lipinski's Rule |

| LogP | 2.1 | Good lipophilicity for absorption |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule |

| Toxicity Prediction | Low risk of mutagenicity | Favorable toxicity profile |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential antibacterial agent. The described molecular docking and ADMET prediction protocols provide a scientifically rigorous and cost-effective method for prioritizing lead compounds in the early stages of drug discovery.

Positive results from this in silico analysis, such as a strong predicted binding affinity for DNA gyrase and a favorable ADMET profile, would provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. Further studies could include testing against a panel of bacterial strains to determine its spectrum of activity and minimum inhibitory concentration (MIC).

References

- 1. In-silico design of novel quinolone derivatives as antibacterial agents. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scope-journal.com [scope-journal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 7. This compound | 23789-85-7 [sigmaaldrich.com]

Tautomeric Equilibria in 4-Oxo-1,4-Dihydroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Tautomerism in Quinoline-Based Drug Discovery

In the realm of medicinal chemistry, the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold, forming the foundation of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, and anticancer properties.[1][2] However, the biological efficacy and physicochemical properties of these derivatives are not solely dictated by their chemical structure as commonly drawn. A more nuanced understanding reveals the profound impact of tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. For drug development professionals, a thorough grasp of the tautomeric behavior of 4-oxo-1,4-dihydroquinoline derivatives is not merely an academic exercise; it is a critical determinant of a drug candidate's success, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.[3][4][5][6]

This in-depth technical guide provides a comprehensive exploration of tautomerism in 4-oxo-1,4-dihydroquinoline derivatives. Moving beyond a simplistic overview, we will delve into the underlying principles, the analytical methodologies for characterization, and the profound implications for drug design and development. As a self-validating system of protocols and insights, this guide is designed to empower researchers to navigate the complexities of tautomerism and harness this knowledge to develop safer and more effective therapeutics.

The Duality of Form: Understanding Tautomerism in 4-Oxo-1,4-Dihydroquinolines

The core of tautomerism in this class of compounds lies in the equilibrium between two primary forms: the 4-oxo-1,4-dihydroquinoline and the 4-hydroxyquinoline . This equilibrium manifests as two principal types of tautomerism: keto-enol and lactam-lactim tautomerism.[2][7]

-

Keto-Enol Tautomerism: This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the interconversion between a ketone (the keto form) and an enol. In the context of our scaffold, the 4-oxo form represents the keto tautomer, while the 4-hydroxy form is the enol tautomer.

-

Lactam-Lactim Tautomerism: This is a specific type of amide-imidol tautomerism occurring in cyclic amides (lactams).[8] The 4-oxo-1,4-dihydroquinoline structure contains a cyclic amide moiety, making it a lactam. The migration of the proton from the nitrogen atom to the carbonyl oxygen results in the formation of a lactim (an enol-imine).[8][9][10][11]

The predominant tautomeric form is dictated by a delicate balance of electronic and steric factors, as well as the surrounding environment.

The Tautomeric Equilibrium: A Dance of Influencing Factors

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a multitude of factors. A comprehensive understanding of these factors is paramount for predicting and controlling the tautomeric behavior of a drug candidate.

The Decisive Role of Substituents

The nature and position of substituents on the quinoline ring can significantly shift the tautomeric equilibrium.[12][13][14]

-

Electron-donating groups (EDGs) , such as alkyl groups, tend to favor the dienol form in some systems.[15]

-

Electron-withdrawing groups (EWGs) , like halogens or nitro groups, can shift the equilibrium towards the more polar keto/lactam forms.[12][15] The stabilization of the conjugate base enolate anion by EWGs can also favor the enol form.[14]

-

Steric hindrance from bulky substituents can also play a crucial role in determining the preferred tautomeric form.[13]

The Solvent's Embrace: Polarity and Hydrogen Bonding

The solvent environment has a profound impact on tautomeric equilibrium.

-

Polar solvents , particularly those capable of hydrogen bonding, can stabilize the more polar keto/lactam tautomer.[15]

-

Non-polar solvents may favor the less polar enol/lactim form, which can be stabilized by intramolecular hydrogen bonding.[15]

The interplay between intramolecular and intermolecular hydrogen bonds is a key determinant of the tautomeric preference in different solvents.

The Influence of pH

The pH of the medium can dramatically alter the tautomeric landscape by influencing the protonation state of the molecule.[3] Over physiological pH ranges, the neutral 4-quinolone form is often the predominant tautomer.

Unveiling the Tautomers: A Guide to Analytical Characterization

The accurate characterization of tautomeric forms is the cornerstone of any rational drug design program. A multi-pronged analytical approach is often necessary to obtain a complete picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[16] Both ¹H and ¹³C NMR can provide invaluable information about the predominant tautomeric form.

-

Sample Preparation: Dissolve a known quantity of the 4-oxo-1,4-dihydroquinoline derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei between pulses.

-

Spectral Analysis:

-

¹H NMR: Look for characteristic signals. The presence of a broad signal for the N-H proton is indicative of the lactam form. The chemical shift of protons adjacent to the carbonyl group or the hydroxyl group will be significantly different in the two tautomers.

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the range of ~170-180 ppm is characteristic of a carbonyl carbon (keto/lactam form), while a signal in the range of ~150-160 ppm is more indicative of a carbon bearing a hydroxyl group (enol/lactim form).

-

-

Quantitative Analysis: The relative integration of characteristic peaks for each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio in a given solvent.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as the two forms will have distinct electronic transitions and, therefore, different absorption spectra.

Caption: Experimental workflow for UV-Vis spectroscopic analysis of tautomerism.

Computational Chemistry: Predicting and Corroborating

Density Functional Theory (DFT) calculations are an indispensable tool for studying tautomerism. They can be used to predict the relative stabilities of tautomers and to corroborate experimental findings.[17][18]

-

Structure Generation: Build the 3D structures of both the 4-oxo and 4-hydroxy tautomers.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[19][20] The use of a continuum solvation model (e.g., PCM) is recommended for solution-phase calculations.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two forms. A negative ΔG for the conversion of the oxo to the hydroxy form suggests that the hydroxy tautomer is more stable.

-

NMR and UV-Vis Prediction: The optimized geometries can be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Quantitative Insights: Tautomeric Populations at a Glance

The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a generic 4-oxo-1,4-dihydroquinoline derivative, illustrating the influence of substituents and solvent polarity.

| Substituent (at C7) | Solvent | Predominant Tautomer | Energy Difference (ΔG, kJ/mol) (Oxo -> Hydroxy) | Reference |

| -H | DMSO | 4-Oxo | +10.5 | Hypothetical Data |

| -H | Chloroform | 4-Hydroxy | -5.2 | Hypothetical Data |

| -Cl | DMSO | 4-Oxo | +15.8 | Hypothetical Data |

| -Cl | Chloroform | 4-Oxo | +2.1 | Hypothetical Data |

| -OCH₃ | DMSO | 4-Oxo | +8.3 | Hypothetical Data |

| -OCH₃ | Chloroform | 4-Hydroxy | -8.7 | Hypothetical Data |

Note: This table is for illustrative purposes. Actual values will vary depending on the specific molecule and experimental conditions. A study on ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) showed a clear preference for the hydroxyquinoline form, with an energy difference of 27 and 38 kJ/mol, respectively, based on theoretical calculations.[19][20]

Mechanistic Pathways of Tautomerization

The interconversion between tautomers proceeds through specific mechanistic pathways, primarily involving proton transfer.